8-Amino-7-oxononansäure

Übersicht

Beschreibung

8-Amino-7-oxononanoic acid is a novel amino acid isolated from the soil-borne microorganism Streptomyces diastaticus. It was identified during screening for inhibitors of leukotriene-A4 hydrolase, an enzyme involved in the biosynthesis of leukotriene-B4, a potent inflammatory mediator (Parnas et al., 1996).

Synthesis Analysis

8-Amino-7-oxononanoate synthase, a pyridoxal 5'-phosphate-dependent enzyme, catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA to form 8(S)-amino-7-oxononanoate, a key step in biotin biosynthesis. The mechanism involves conformational transitions induced by substrate and product binding (Webster et al., 2000).

Molecular Structure Analysis

The crystal structure of 8-amino-7-oxononanoate synthase has been determined, revealing a symmetrical homodimer with a unique active site organization compared to other PLP-dependent enzymes. This structure has provided insights into the biochemical mechanism and identified key residues in the PLP-binding site (Alexeev et al., 1998).

Chemical Reactions and Properties

8-Amino-7-oxononanoate synthase undergoes suicide inhibition by trifluoroalanine, forming a covalently bound difluorinated intermediate. This interaction provides insights into the enzyme’s mechanism and potential points for targeted inhibition (Alexeev et al., 2006).

Physical Properties Analysis

The title compound 8-aminocaprylic acid, a structurally related compound, crystallizes in a zwitterionic form with extensive hydrogen bonding, forming a complex network which impacts its physical properties (Dobson Aj & Re, 1998).

Wissenschaftliche Forschungsanwendungen

Biotinbiosynthese

8-Amino-7-oxononansäure: ist ein wichtiger Zwischenstoff bei der Biosynthese von Biotin, einem essentiellen Enzym-Cofaktor für Carboxylase- und Transcarboxylase-Reaktionen . Diese Verbindung wird durch die decarboxylative Kondensation von L-Alanin mit Pimeloyl-CoA gebildet, katalysiert durch die 8-Amino-7-oxononanoat-Synthase. Biotin spielt eine entscheidende Rolle für das Wachstum und die Entwicklung von Organismen, und seine Synthese ist für Pflanzen, Mikroorganismen und einige Pilze von entscheidender Bedeutung, die ihr eigenes Biotin produzieren können .

Fettsäuresynthese

Dasselbe Enzym, das die Bildung von this compound katalysiert, erleichtert auch die Carboxylierung von Acetyl-CoA zu Malonyl-CoA, der ersten Stufe der Fettsäuresynthese . Dieser Prozess ist fundamental für die Produktion von Fettsäuren, die wichtige Bestandteile von Zellmembranen und Signalmolekülen sind.

Antibiotika- und Herbizidziel

Die Hemmung von Enzymen, die an der Biotinbiosynthese beteiligt sind, wie z. B. die 8-Amino-7-oxononanoat-Synthase, kann zu irreparablen Schäden an Pflanzen führen, kann aber für Säugetiere ungiftig sein. Daher sind diese Enzyme potenzielle Ziele für die rationale Entwicklung neuer Herbizide und Antibiotika .

Mikrobielles Wachstum und Proliferation

This compound: wurde beobachtet, dass sie in S. cerevisiae (Hefe) in einer konzentrationsabhängigen Weise die Proliferation erhöht . Dies deutet auf eine potenzielle Anwendung bei der Optimierung von Mikrokulturen für industrielle Fermentationsprozesse hin.

Enzymmechanismusstudien

Die Verbindung wird verwendet, um die Mechanismen von PLP-abhängigen Enzymen zu untersuchen. Die Reaktion, die von der 8-Amino-7-oxononanoat-Synthase katalysiert wird, beinhaltet komplexe Schritte wie Acylierung, Decarboxylierung und Reprotonierung, die in der Enzymologie von großem Interesse sind .

Metabolic Engineering

Das Verständnis der Rolle von This compound bei der Biotin- und Fettsäuresynthese kann im Metabolic Engineering genutzt werden, um die Produktion dieser Verbindungen in mikrobiellen Systemen zu verbessern. Dies kann zu einer effizienteren Produktion von Biotin für Nahrungsergänzungsmittel und Fettsäuren für Biokraftstoffe führen .

Pharmazeutische Forschung

Als Zwischenprodukt bei der Biotinsynthese kann This compound auf seine Rolle bei der Entwicklung von Pharmazeutika untersucht werden, die auf Stoffwechselwege abzielen, insbesondere bei Erkrankungen im Zusammenhang mit Biotinmangel .

Strukturbiologie

Die Struktur und Funktion der 8-Amino-7-oxononanoat-Synthase, dem Enzym, das This compound verwendet, liefern Einblicke in die PLP-abhängige Enzymfamilie. Dies kann zum breiteren Bereich der Strukturbiologie beitragen, um die EnzymKatalyse zu verstehen und Enzymhemmer zu entwickeln .

Wirkmechanismus

Target of Action

The primary target of 8-Amino-7-oxononanoic acid is the enzyme 8-amino-7-oxononanoate synthase (AONS) . This enzyme is a pyridoxal 5’-phosphate-dependent enzyme that plays a crucial role in the biosynthesis of biotin, an essential enzyme cofactor for carboxylase and transcarboxylase reactions .

Mode of Action

8-Amino-7-oxononanoic acid interacts with its target, AONS, by undergoing a decarboxylative condensation with L-alanine . This reaction is catalyzed by AONS and results in the formation of 8(S)-amino-7-oxononanoate . The reaction is rapid and stereospecific .

Biochemical Pathways

The interaction of 8-Amino-7-oxononanoic acid with AONS is a key step in the biotin biosynthesis pathway . Biotin is a vital cofactor for carboxylase and transcarboxylase reactions, and its biosynthesis is essential for the growth and development of most organisms .

Pharmacokinetics

Given its role in biotin biosynthesis, it is likely that its bioavailability and pharmacokinetic properties are influenced by factors such as the presence of the aons enzyme and the availability of l-alanine .

Result of Action

The result of the action of 8-Amino-7-oxononanoic acid is the production of 8(S)-amino-7-oxononanoate , a key intermediate in the biosynthesis of biotin . This contributes to the overall metabolic processes in the organism, particularly those involving carboxylase and transcarboxylase reactions .

Action Environment

The action of 8-Amino-7-oxononanoic acid is influenced by various environmental factors. For instance, the presence of L-alanine and pimeloyl-CoA is necessary for the reaction to occur . Additionally, the pH of the environment can influence the rate of the reaction

Safety and Hazards

Biochemische Analyse

Biochemical Properties

8-Amino-7-oxononanoic acid is involved in the first committed step of biotin biosynthesis. It is synthesized through the decarboxylative condensation of L-alanine with pimeloyl-CoA, catalyzed by the enzyme 8-amino-7-oxononanoate synthase (AONS) . This enzyme is pyridoxal 5′-phosphate-dependent and facilitates the formation of 8(S)-amino-7-oxononanoate, coenzyme A, and carbon dioxide. The interaction between 8-amino-7-oxononanoic acid and AONS is stereospecific, ensuring the correct configuration of the product .

Cellular Effects

8-Amino-7-oxononanoic acid influences various cellular processes, particularly those related to biotin-dependent carboxylase reactions. These reactions are essential for fatty acid synthesis and gluconeogenesis. The compound’s role in biotin biosynthesis indirectly affects cell signaling pathways, gene expression, and cellular metabolism. For instance, biotinylated enzymes are crucial for the regulation of gene expression related to metabolic pathways .

Molecular Mechanism

The molecular mechanism of 8-amino-7-oxononanoic acid involves its interaction with AONS. The enzyme catalyzes the formation of an external aldimine with L-alanine, followed by the binding of pimeloyl-CoA, which induces a conformational change. This change facilitates the formation of the Ala quinonoid, leading to the decarboxylation and reprotonation steps that produce 8-amino-7-oxononanoic acid . The enzyme’s active site lysine plays a crucial role in this process by abstracting the C2-proton on the Si-face of the PLP aldimine .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 8-amino-7-oxononanoic acid are influenced by various factors, including pH and temperature. The compound is relatively stable under physiological conditions but can undergo racemization at extreme pH levels . Long-term studies have shown that 8-amino-7-oxononanoic acid maintains its activity over extended periods, provided it is stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of 8-amino-7-oxononanoic acid in animal models vary with dosage. At optimal doses, the compound supports normal metabolic functions by contributing to biotin biosynthesis. At high doses, it may lead to adverse effects, including enzyme inhibition and metabolic imbalances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial .

Metabolic Pathways

8-Amino-7-oxononanoic acid is a key intermediate in the biotin biosynthesis pathway. It interacts with enzymes such as AONS and adenosylmethionine–8-amino-7-oxononanoate transaminase (BioA) . These interactions facilitate the conversion of 8-amino-7-oxononanoic acid to subsequent intermediates, ultimately leading to the formation of biotin. The compound’s role in this pathway is critical for maintaining metabolic flux and ensuring the availability of biotin for carboxylase reactions .

Transport and Distribution

Within cells, 8-amino-7-oxononanoic acid is transported and distributed through specific transporters and binding proteins. These proteins ensure the compound’s proper localization and accumulation in areas where biotin biosynthesis occurs. The transport mechanisms are essential for maintaining the compound’s availability for enzymatic reactions .

Subcellular Localization

8-Amino-7-oxononanoic acid is primarily localized in the cytoplasm, where biotin biosynthesis takes place. The compound’s activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that 8-amino-7-oxononanoic acid is available in the right cellular compartments for efficient biotin synthesis .

Eigenschaften

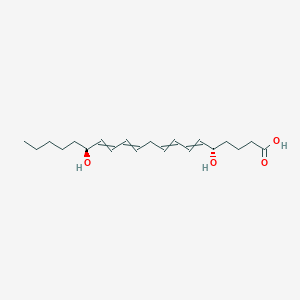

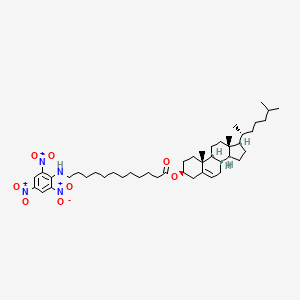

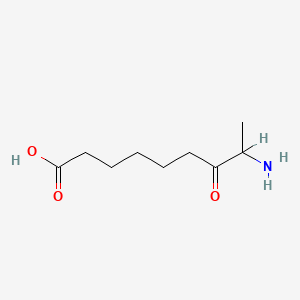

IUPAC Name |

8-amino-7-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAHPAJOXVYFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CCCCCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863440 | |

| Record name | 8-Amino-7-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4707-58-8 | |

| Record name | 7-Keto-8-aminopelargonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Amino-7-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 8-Amino-7-oxononanoic acid (AON) and how does it interact with its target enzyme?

A1: AON is a key intermediate in the biosynthesis of biotin, an essential vitamin involved in various metabolic processes. AON is produced from pimeloyl-CoA and L-alanine in a reaction catalyzed by 8-amino-7-oxononanoate synthase (AONS) [, , ]. Subsequently, AON acts as a substrate for the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT). DAPA AT catalyzes the transfer of an amino group from S-adenosyl-L-methionine (AdoMet) to AON, ultimately leading to the formation of biotin [].

Q2: Have any inhibitors targeting the AON biosynthetic pathway been developed?

A2: Yes, research has focused on developing inhibitors for enzymes involved in AON biosynthesis, specifically targeting DAPA AT in Mycobacterium tuberculosis. Amiclenomycin and a novel analog, 4-(4c-aminocyclohexa-2,5-dien-1r-yl)propanol (compound 1), have been identified as suicide substrates for M. tuberculosis DAPA AT, effectively inhibiting the enzyme and demonstrating potential as anti-tuberculosis agents [].

Q3: Can the natural variation in enzymes involved in AON synthesis be exploited for biocatalytic applications?

A3: Research has shown that a naturally occurring BioW-BioF fusion enzyme from Corynebacterium amycolatum (CaBioWF), involved in the synthesis of AON from pimelate and L-alanine, exhibits a broader substrate scope compared to its individual counterparts in other organisms []. This fusion enzyme accepts a wider range of mono- and di-fatty acids besides pimelate, as well as alternative amino acids like L-serine and glycine. This natural substrate flexibility makes CaBioWF a promising biocatalyst for synthesizing a variety of AON derivatives with potential applications in chemical synthesis and drug discovery [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.